molecular formula C12H10FNO2S B1394903 Ethyl 2-(3-fluorophenyl)thiazole-5-carboxylate CAS No. 886369-79-5

Ethyl 2-(3-fluorophenyl)thiazole-5-carboxylate

Cat. No.: B1394903
CAS No.: 886369-79-5
M. Wt: 251.28 g/mol
InChI Key: PIIGTUHXTVQOFW-UHFFFAOYSA-N
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Description

Ethyl 2-(3-fluorophenyl)thiazole-5-carboxylate is a chemical compound with the linear formula C12H10FNO2S . It is a derivative of thiazole, a heterocyclic compound that consists of a five-membered C3NS ring .


Molecular Structure Analysis

The molecular structure of this compound consists of a thiazole ring attached to a fluorophenyl group and an ethyl ester group . The InChI string representation of the molecule is InChI=1S/C12H10FNO2S/c1-2-16-12(15)10-7-14-11(17-10)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available literature, thiazoles in general are known to participate in a variety of chemical reactions. They can form free carbene particles and complex with transition metals, and their salts can be used as catalysts in certain reactions .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 251.28 g/mol . It has a computed XLogP3-AA value of 3.3, indicating its lipophilicity . It has no hydrogen bond donors, five hydrogen bond acceptors, and four rotatable bonds . Its exact mass and monoisotopic mass are both 251.04162790 g/mol . Its topological polar surface area is 67.4 Ų .

Scientific Research Applications

1. Antimicrobial and Antifungal Properties

Ethyl 2-(3-fluorophenyl)thiazole-5-carboxylate derivatives have shown potential in antimicrobial and antifungal applications. For instance, a study synthesized novel thiazole compounds containing an ether structure, including a variant of this compound, demonstrating significant fungicidal activities against specific pathogens (Qiu Li-ga, 2015).

2. Anticancer Properties

Research has explored the anticancer potential of thiazole derivatives, including this compound. A study synthesized new thiazole compounds and tested their anticancer activity against breast cancer cells, revealing promising results (J. P. Sonar et al., 2020).

3. Synthesis of Hybrid Molecules

This compound has been used in the synthesis of hybrid molecules. A study involved the microwave-assisted synthesis of hybrid molecules containing this compound, investigating their antimicrobial, antilipase, and antiurease activities (Serap Başoğlu et al., 2013).

4. Photophysical and Singlet Oxygen Activation Properties

The compound has been studied for its photophysical properties and singlet oxygen activation capabilities. Research involving ethyl 2-arylthiazole-5-carboxylates, a related compound, found interesting photophysical properties and identified them as singlet-oxygen sensitizers (M. Amati et al., 2010).

5. Structural and Quantum Chemical Analysis

This compound has been subjected to structural and quantum chemical analysis. A study on the synthesis and crystal structure characterization of similar thiazole derivatives highlights the importance of noncovalent interactions in their stability and electronic properties (P. Akhileshwari et al., 2021).

6. Design of Novel Mycobacterium tuberculosis Inhibitors

The compound has been incorporated into the design of novel inhibitors targeting Mycobacterium tuberculosis. A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, designed using molecular hybridization, showed promising activity against Mycobacterium tuberculosis (V. U. Jeankumar et al., 2013).

Biochemical Analysis

Biochemical Properties

Ethyl 2-(3-fluorophenyl)thiazole-5-carboxylate plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior . Additionally, it may impact cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to either inhibition or activation of their functions . This binding can result in changes in gene expression, which in turn affects cellular processes. The compound’s ability to modulate enzyme activity is particularly noteworthy, as it can lead to significant biochemical changes within the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that while the compound remains stable under certain conditions, it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular behavior and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing metabolic pathways . At higher doses, toxic or adverse effects may be observed, including potential damage to cellular structures and disruption of normal cellular functions. Threshold effects have been noted, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, potentially affecting metabolic flux and metabolite levels . The compound’s influence on metabolic pathways can lead to changes in the production and utilization of key metabolites, thereby impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in particular cellular compartments. The transport and distribution mechanisms are essential for understanding the compound’s bioavailability and its effects on different tissues.

Subcellular Localization

The subcellular localization of this compound is a critical factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes.

Properties

IUPAC Name

ethyl 2-(3-fluorophenyl)-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO2S/c1-2-16-12(15)10-7-14-11(17-10)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIIGTUHXTVQOFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(S1)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20695199
Record name Ethyl 2-(3-fluorophenyl)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886369-79-5
Record name Ethyl 2-(3-fluorophenyl)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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